异二甲威

描述

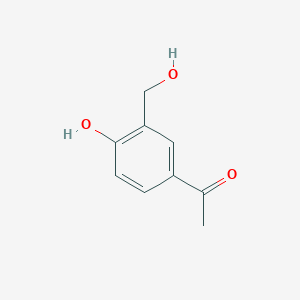

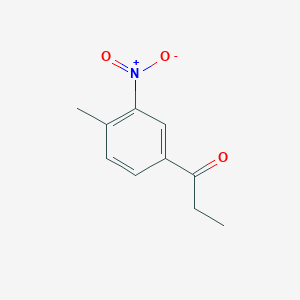

Isodimethoate is a thermal decomposition product that is present in usual pesticide formulations of dimethoate . It is an organophosphorus pesticide and an inhibitor of acetylcholinesterase .

Synthesis Analysis

Isodimethoate has been shown to inhibit the growth of bacteria, such as Salmonella typhimurium, in vivo studies. This pesticide inhibits mammalian cell division by blocking DNA synthesis and inhibiting protein synthesis .

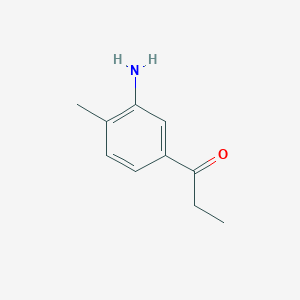

Molecular Structure Analysis

The proposed study concerns the inclusion complexation of dimethoate (DMT) in the β-cyclodextrin (β-CD) molecule cage using a 1:1 stoichiometry. The interactions between DMT and β-CD were evaluated using PM7 and DFT in water and gas, using the CAMB3LYP functional 6-31G(d,p) basis set .

Chemical Reactions Analysis

Isodimethoate is a hit-and-run agent that renders part of AChE non-reactivatable within a short period of time . It hydrolyzes readily in buffered solutions at pH 7.4 and 37 degrees C with liberation of methylmercaptan .

Physical And Chemical Properties Analysis

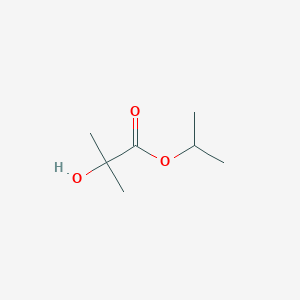

Isodimethoate has a chemical formula of C5H12NO3PS2 and a molecular weight of 229.26 g/mol . It is a grey-white crystalline solid with a melting point of 43 to 45 °C and a boiling point of 117 °C at 10 Pa . It has a solubility in water of 2.5 g/100 ml .

科学研究应用

Agriculture: Pesticide Analysis and Optimization

Isodimethoate is a variant of Dimethoate, an organophosphate insecticide used to protect crops from pests . In agricultural research, Isodimethoate can be utilized to study the efficacy of pesticide formulations. Researchers can analyze its degradation products, environmental fate, and develop methods to optimize its use while minimizing environmental impact.

Medicine: Drug Development and Quality Control

In the pharmaceutical industry, Isodimethoate is used for analytical method development, method validation, and quality control applications . It plays a crucial role in ensuring the safety and efficacy of drugs, particularly in the production of Dimethoate-related compounds.

Environmental Science: Pollution Monitoring

Isodimethoate’s parent compound, Dimethoate, has been studied for its environmental fate and toxicology . Research involving Isodimethoate can extend these studies to monitor pollution levels, understand the compound’s behavior in various ecosystems, and develop strategies for pollution mitigation.

Analytical Chemistry: Method Development

Isodimethoate is instrumental in developing new analytical methods for detecting and quantifying chemical substances . Its stability and reactivity make it suitable for creating reference standards that ensure the accuracy and reliability of analytical instruments.

Biochemistry: Metabolic Pathway Analysis

In biochemistry, Isodimethoate can be used to study metabolic pathways and enzyme interactions . Its structure allows researchers to trace its transformation and interactions within biological systems, providing insights into metabolism and potential biochemical applications.

Pharmacology: Pharmacokinetics and Toxicology

Isodimethoate-related research in pharmacology involves studying the pharmacokinetics and toxicology of organophosphate compounds . It helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of these compounds, as well as their toxic effects on living organisms.

作用机制

Target of Action

Isodimethoate primarily targets the enzyme acetylcholinesterase (AChE) in the nervous system . AChE is responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting AChE, isodimethoate disrupts normal nerve function, leading to overstimulation and potential nerve damage .

Mode of Action

Isodimethoate acts as a direct anticholinesterase agent . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine . This leads to an accumulation of acetylcholine in the synapses, causing continuous stimulation of the nerves. Over time, this can result in symptoms of neurotoxicity .

Biochemical Pathways

The primary biochemical pathway affected by isodimethoate is the cholinergic pathway . By inhibiting AChE, isodimethoate disrupts the normal function of this pathway, leading to an overstimulation of the nerves. The downstream effects of this disruption can include muscle contractions, tremors, and in severe cases, paralysis .

Pharmacokinetics

Once in the body, isodimethoate may be metabolized by the liver and excreted in the urine . The compound’s ADME properties and their impact on bioavailability are yet to be fully understood.

Result of Action

The primary result of isodimethoate’s action is neurotoxicity due to the overstimulation of the nerves . Symptoms can range from mild (e.g., headache, dizziness) to severe (e.g., seizures, loss of consciousness). In addition, isodimethoate has been described as a “hit-and-run” agent, meaning it quickly renders part of AChE non-reactivatable, leading to long-lasting effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of isodimethoate. For example, its volatility and water solubility can affect its distribution in the environment . Additionally, factors such as temperature and pH can influence its stability and rate of degradation . These factors can ultimately impact the exposure levels and toxicity of isodimethoate in different environments .

安全和危害

Isodimethoate is very toxic; the probable oral lethal dose in humans is between 50-500 mg/kg . It is a cholinesterase inhibitor, meaning it affects the central nervous system . Improper storage, handling, preparation, and/or use of pesticides can result in either a lowering or complete loss of safety and/or efficacy .

属性

IUPAC Name |

2-[methoxy(methylsulfanyl)phosphoryl]sulfanyl-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12NO3PS2/c1-6-5(7)4-12-10(8,9-2)11-3/h4H2,1-3H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZFDJFTOCCEPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CSP(=O)(OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12NO3PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00955066 | |

| Record name | 2-{[Methoxy(methylsulfanyl)phosphoryl]sulfanyl}-N-methylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isodimethoate | |

CAS RN |

3344-11-4 | |

| Record name | Phosphorodithioic acid, O,S-dimethyl ester, S-ester with 2-mercapto-N-methylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003344114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[Methoxy(methylsulfanyl)phosphoryl]sulfanyl}-N-methylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00955066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Isodimethoate interact with its target, and what are the downstream effects?

A1: Isodimethoate is an organophosphate insecticide that exerts its effects by inhibiting acetylcholinesterase (AChE), an enzyme crucial for nerve impulse transmission. [, ] Specifically, it binds to the active site of AChE, forming a stable phosphorylated adduct. This phosphorylation prevents AChE from breaking down the neurotransmitter acetylcholine (ACh), leading to ACh accumulation in the synaptic cleft. [] Excessive ACh causes overstimulation of cholinergic receptors, resulting in various downstream effects like muscle twitching, paralysis, and respiratory failure. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]carbamate](/img/structure/B109162.png)